molecular formula C13H17NO4 B14677560 Diisopropyl pyridine-2,5-dicarboxylate CAS No. 28890-73-5

Diisopropyl pyridine-2,5-dicarboxylate

Cat. No.: B14677560
CAS No.: 28890-73-5
M. Wt: 251.28 g/mol
InChI Key: MWDACQZSKSPYGD-UHFFFAOYSA-N
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Description

Diisopropyl pyridine-2,5-dicarboxylate is an organic compound that belongs to the class of pyridinecarboxylic acid esters It is characterized by the presence of two isopropyl ester groups attached to the 2 and 5 positions of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropyl pyridine-2,5-dicarboxylate can be synthesized through esterification reactions involving pyridine-2,5-dicarboxylic acid and isopropanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to ester groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl pyridine-2,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyridine-2,5-dicarboxylic acid.

    Reduction: Diisopropyl pyridine-2,5-dicarbinol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Diisopropyl pyridine-2,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and enzyme inhibition properties.

    Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of therapeutic agents.

    Industry: It is utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of diisopropyl pyridine-2,5-dicarboxylate involves its interaction with molecular targets through its ester and pyridine functional groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or modulation of receptor activity. The exact pathways and targets depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl pyridine-2,5-dicarboxylate
  • Dimethyl pyridine-2,5-dicarboxylate
  • Dipropyl pyridine-2,5-dicarboxylate

Uniqueness

Diisopropyl pyridine-2,5-dicarboxylate is unique due to its specific ester groups, which confer distinct physical and chemical properties. These properties can influence its reactivity, solubility, and potential applications compared to other similar compounds. For instance, the isopropyl groups may provide steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.

Properties

CAS No.

28890-73-5

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

dipropan-2-yl pyridine-2,5-dicarboxylate

InChI

InChI=1S/C13H17NO4/c1-8(2)17-12(15)10-5-6-11(14-7-10)13(16)18-9(3)4/h5-9H,1-4H3

InChI Key

MWDACQZSKSPYGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CN=C(C=C1)C(=O)OC(C)C

Origin of Product

United States

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